3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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Description
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H10ClN3O4 and its molecular weight is 295.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
The compound’s solubility in polar solvents suggests that it may have good bioavailability.
Result of Action
Compounds with similar structures have been reported to show a range of biological activities .
Biological Activity
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, also known by its CAS number 925147-35-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C₁₂H₁₀ClN₃O₄
- Molecular Weight : 295.68 g/mol
- CAS Number : 925147-35-9
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrazole frameworks have shown efficacy against various bacterial strains and fungi. A study highlighted the effectiveness of similar pyrazole derivatives against E. coli and Staphylococcus aureus, suggesting that modifications to the pyrazole structure can enhance antimicrobial potency .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory effects, often acting as COX inhibitors. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives can reduce these cytokines significantly, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Properties
The anticancer potential of pyrazole derivatives is well-documented. Research has shown that compounds with the pyrazole nucleus can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The compound's structure may facilitate interactions with cellular pathways involved in cancer progression.
Case Studies
-
Study on Anti-inflammatory Effects :
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. The results showed that some derivatives achieved up to 85% inhibition at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone . -
Antimicrobial Screening :
A recent study evaluated the antimicrobial activity of several pyrazole compounds against Mycobacterium tuberculosis (MTB) and other pathogens. The tested compounds demonstrated promising results, with some achieving significant inhibition rates at low concentrations .
Data Table of Biological Activities
Properties
IUPAC Name |
3-[(4-chloro-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-11-3-2-8(7-17)4-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUKYFGGQDBCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.